2-Propyn-1-one, 1,1'-(1,2-phenylene)bis-
Description
2-Propyn-1-one, 1,1'-(1,2-phenylene)bis- is a bifunctional propargyl ketone featuring a 1,2-phenylene bridge connecting two α,β-unsaturated carbonyl groups. The compound’s structure includes a triple bond (C≡C) in the propargyl moiety, which confers high reactivity, particularly in cycloaddition reactions and polymer crosslinking applications. While detailed experimental data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural attributes suggest utility in materials science and synthetic chemistry .
Properties
CAS No. |
54160-73-5 |
|---|---|
Molecular Formula |
C12H6O2 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
1-(2-prop-2-ynoylphenyl)prop-2-yn-1-one |
InChI |
InChI=1S/C12H6O2/c1-3-11(13)9-7-5-6-8-10(9)12(14)4-2/h1-2,5-8H |
InChI Key |
QIBLQPVRHLYJBA-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1=CC=CC=C1C(=O)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,2-Phenylene)bis(prop-2-yn-1-one) typically involves the reaction of 1,2-dibromobenzene with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dimethylformamide (DMF) for several hours .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,2-Phenylene)bis(prop-2-yn-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,1’-(1,2-Phenylene)bis(prop-2-yn-1-one) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-(1,2-Phenylene)bis(prop-2-yn-1-one) involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interfere with cellular processes, leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied .
Comparison with Similar Compounds
Structural Analogues with Varied Phenylene Bridging
The position of the phenylene bridge significantly impacts molecular geometry and properties:
Notes:
Key Findings :
Functional Group Variations: Propargyl vs. Allyl vs. Acetyl Ketones
The nature of the ketone functional group dictates reactivity and applications:
Critical Analysis :
- Propargyl ketones are preferred for click chemistry due to their triple bonds, enabling rapid, selective reactions.
- Allyl ketones’ conjugated systems are advantageous in light-driven applications , such as photoresists .
- Saturated acetyl ketones serve as stable intermediates in organic synthesis but lack functional versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
